molecular formula C9H4BrClO2 B12041717 3-Bromo-7-chloro-4H-chromen-4-one

3-Bromo-7-chloro-4H-chromen-4-one

Cat. No.: B12041717
M. Wt: 259.48 g/mol
InChI Key: PHHUZARZSAZGRQ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-4H-chromen-4-one is a chemical compound belonging to the chromenone familyThe molecular formula of this compound is C9H4BrClO2, and it has a molecular weight of 259.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-4H-chromen-4-one typically involves the bromination and chlorination of chromenone derivatives. One common method is the bromination of 7-chloro-4H-chromen-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4H-chromen-4-one
  • 7-Chloro-4H-chromen-4-one
  • 4H-chromen-4-one

Comparison

3-Bromo-7-chloro-4H-chromen-4-one is unique due to the presence of both bromine and chlorine atoms on the chromenone scaffold. This dual halogenation can enhance its reactivity and biological activity compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

3-bromo-7-chlorochromen-4-one

InChI

InChI=1S/C9H4BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H

InChI Key

PHHUZARZSAZGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C(C2=O)Br

Origin of Product

United States

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